molecular formula C10H12O3 B1584446 Methyl 2-ethoxybenzoate CAS No. 3686-55-3

Methyl 2-ethoxybenzoate

Cat. No. B1584446
CAS RN: 3686-55-3
M. Wt: 180.2 g/mol
InChI Key: QAYQKAPOTVSWLS-UHFFFAOYSA-N
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Description

“Methyl 2-ethoxybenzoate” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as “Benzoic acid, o-ethoxy-, methyl ester” and "Methyl o-ethoxybenzoate" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-ethoxybenzoate” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Medicine: Antimicrobial Agent

Methyl 2-ethoxybenzoate: has potential applications in medicine due to its antimicrobial properties. It can be used in the development of new therapeutic agents for treating bacterial infections. Research indicates that compounds like Methyl 2-ethoxybenzoate can inhibit the growth of certain bacteria, making them valuable in the fight against antibiotic-resistant strains .

Agriculture: Insect Attractant

In the agricultural sector, Methyl 2-ethoxybenzoate serves as an insect attractant. It’s used in traps to monitor and control pest populations in crops. This compound is particularly effective in lures that target specific moth species that are potential agricultural pests .

Material Science: Plasticizer

In material science, Methyl 2-ethoxybenzoate is utilized as a plasticizer. It’s added to polymers to increase their flexibility, reduce brittleness, and enhance other mechanical properties. This application is crucial in producing more durable and versatile materials for various industries .

Environmental Science: Analytical Standard

Methyl 2-ethoxybenzoate: is used as an analytical standard in environmental science. It helps in the calibration of instruments and ensures the accuracy of environmental monitoring. This compound aids in detecting and quantifying pollutants in environmental samples .

Analytical Chemistry: Chromatography

In analytical chemistry, Methyl 2-ethoxybenzoate is employed in chromatography as a reference substance. It assists in the separation, identification, and quantification of components in a mixture. Its well-defined properties make it an ideal standard for various chromatographic techniques .

Food Industry: Flavoring Agent

The food industry uses Methyl 2-ethoxybenzoate as a flavoring agent. It imparts a specific aroma and taste to food products. Its safety as a food additive is assessed to ensure it meets regulatory standards for human consumption .

Cosmetic Industry: Fragrance Component

In the cosmetic industry, Methyl 2-ethoxybenzoate is incorporated as a fragrance component. It’s found in perfumes, lotions, and other personal care products. The compound contributes to the pleasant scent profile of these products and is subject to safety evaluations to prevent adverse skin reactions .

Pharmaceutical Development: Excipient

Lastly, in pharmaceutical development, Methyl 2-ethoxybenzoate is used as an excipient. It enhances the therapeutic efficacy of active pharmaceutical ingredients by stabilizing formulations and improving the delivery of medications .

Safety and Hazards

When handling “Methyl 2-ethoxybenzoate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

methyl 2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYQKAPOTVSWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324409
Record name Methyl 2-ethoxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethoxybenzoate

CAS RN

3686-55-3
Record name Methyl 2-ethoxybenzoate
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Record name NSC 406652
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Record name 3686-55-3
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Record name Methyl 2-ethoxybenzoate
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Record name Benzoic acid, 2-ethoxy-, methyl ester
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Synthesis routes and methods I

Procedure details

Concentrated sulphuric acid (0.5 ml) was added to a solution of 2-ethoxybenzoic acid (50 g, 0.301 mol) in methanol (500 ml) and the resulting mixture heated under reflux for 70 hours, then evaporated under reduced pressure to give an oil which was dissolved in dichloromethane (300 ml). This solution was washed successively with water (150 ml), aqueous sodium bicarbonate solution (150 ml) and water (150 ml), then evaporated under reduced pressure to give the title compound (49.7 g) as an oil. δ (CDCl3): 1.44 (3H,t), 3.90 (3H,s), 4.12 (2H,q), 6.95 (2H,m), 7.44 (1H,t), 7.78 (1H,d).
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0.5 mL
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50 g
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500 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of methyl 2-ethoxybenzoate in the context of the provided research papers?

A1: Based on the research, methyl 2-ethoxybenzoate serves as a starting material in synthesizing pharmaceutical intermediates. Specifically, it is used in the synthesis of vardenafil, a drug used to treat erectile dysfunction []. The process involves a three-step reaction starting with the hydrazinolysis of methyl 2-ethoxybenzoate with hydrazine hydrate [].

Q2: Has methyl 2-ethoxybenzoate been explored for applications beyond vardenafil synthesis?

A2: Yes, the research indicates its application in developing MRI contrast agents. One study highlights its use in synthesizing a cyclen-based ligand, 1,4,7-tris(carboxymethyl)-10-(methyl,2-ethoxybenzoate)1,4,7,10-tetraazacyclododecane (DO3A-MEB), which, upon complexation with Gadolinium (Gd), forms a stable complex exhibiting enhanced relaxivity compared to the commercially available Gd-DTPA contrast agent [].

Q3: What are the confirmed structural characteristics of methyl 2-ethoxybenzoate?

A3: While the provided abstracts don't detail the spectroscopic data, the structure of the final products synthesized using methyl 2-ethoxybenzoate, namely 2-ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide, has been confirmed using ¹H NMR and MS techniques [].

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